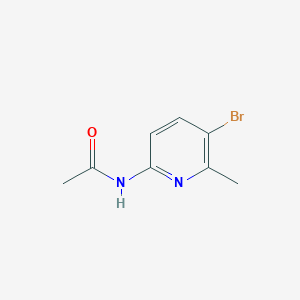

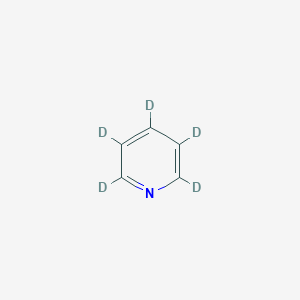

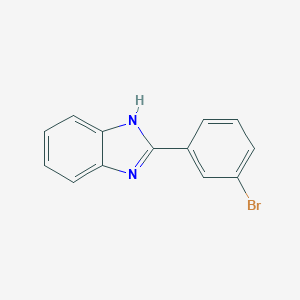

![molecular formula C16H15ClO2 B057810 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS No. 111000-54-5](/img/structure/B57810.png)

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Übersicht

Beschreibung

“1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-” is a chemical compound with the molecular formula C16H15ClO2 and a molecular weight of 274.74 g/mol. It is an intermediate for the synthesis of Mephedrone Hydrochloride, which is a stimulant drug related to cathinone and methcathinone .

Molecular Structure Analysis

The molecular structure of “1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-” can be represented by the InChI string:InChI=1S/C16H16O2/c1-2-16 (17)14-8-10-15 (11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

- Asymmetric Synthesis of (S)-3-chloro-1-phenyl-1-propanol: Utilizing Saccharomyces cerevisiae reductase, (S)-3-chloro-1-phenyl-1-propanol is synthesized from 3-chloro-1-phenyl-1-propanone with high enantioselectivity. This process is significant in the synthesis of antidepressant drugs (Choi et al., 2010).

Enzyme Inhibition

- Acetylcholinesterase Inhibition: Compounds like 1-phenoxy-2-propanone and 1-chloro-3-phenoxy-2-propanone, including chloro derivatives, act as competitive inhibitors of acetylcholinesterase. Their binding suggests they may be transition state analogs (Dafforn et al., 1982).

Chemical Reactions and Synthesis

- α-Chlorination of Aryl Ketones: The α-chlorination of aryl ketones, including 1-phenyl-1-propanone, using manganese(III) acetate in the presence of chloride ions, leads to α,α-dichloro derivatives. This method is important for synthetic applications and understanding reaction mechanisms (Tsuruta et al., 1985).

Degradation Studies

- Degradation of 1-Phenyl-2-Propanone: The degradation of 1-phenyl-2-propanone (P2P) during long-term storage has been studied, identifying various degradation products. This research provides useful information for methamphetamine impurity profiling (Tsujikawa et al., 2021).

Catalytic and Enzymatic Reactions

- Lipase Catalyzed Kinetic Resolution: Lipase B from Candida antarctica is used in the kinetic resolution of chloro alcohols, including derivatives of 1-phenyl-2-propanone. This process is vital in obtaining enantiomerically pure chloro alcohols for pharmaceutical purposes (Raju et al., 1995).

Eigenschaften

IUPAC Name |

2-chloro-1-(4-phenylmethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABSWBAVVVOZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477900 | |

| Record name | 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |

CAS RN |

111000-54-5 | |

| Record name | 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

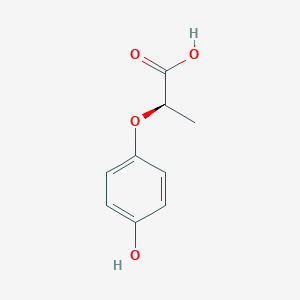

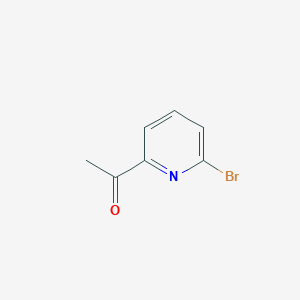

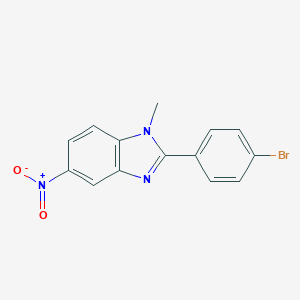

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)

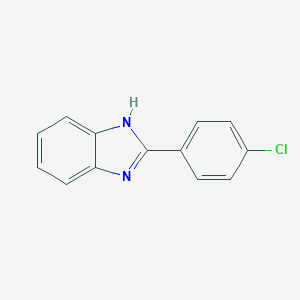

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)